N'-(2-chlorobenzylidene)isonicotinohydrazide

Overview

Description

N'-(2-chlorobenzylidene)isonicotinohydrazide is a useful research compound. Its molecular formula is C13H10ClN3O and its molecular weight is 259.69 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 259.0512396 g/mol and the complexity rating of the compound is 303. The solubility of this chemical has been described as 24.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N'-(2-chlorobenzylidene)isonicotinohydrazide is a derivative of isonicotinohydrazide, a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

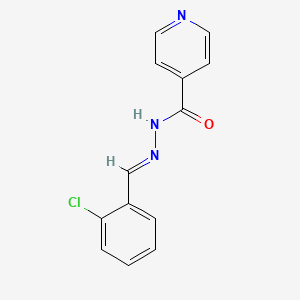

This compound can be synthesized through the condensation reaction of 2-chlorobenzaldehyde with isonicotinohydrazide. The structural formula is represented as follows:

The synthesis typically involves refluxing the reactants in an appropriate solvent, followed by purification through crystallization or chromatography.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of hydrazone derivatives, including this compound. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against specific pathogens. For instance, derivatives similar to this compound have shown promising MIC values against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 250 | S. aureus, E. coli |

| (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | 125 | Bacillus subtilis, Pseudomonas aeruginosa |

Antitubercular Activity

The antitubercular potential of isonicotinohydrazide derivatives has been extensively studied due to their structural similarity to isoniazid, a well-known antitubercular agent. Research indicates that modifications to the hydrazine moiety can enhance activity against Mycobacterium tuberculosis.

- In vitro studies have demonstrated that certain derivatives exhibit significant activity, with MIC values ranging from 6.25 to 12.5 µg/mL against mycobacterial strains .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated a series of hydrazone derivatives, including this compound, against various bacterial strains. The results indicated that structural modifications significantly influenced antimicrobial potency .

- Structure-Activity Relationship (SAR) : Research highlighted the importance of electron-withdrawing groups in enhancing biological activity. For example, the presence of chlorine at the benzyl position was found to improve antibacterial efficacy compared to non-substituted analogs .

- Computational Studies : Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets, providing insights into their mechanisms of action .

Scientific Research Applications

Chemical Structure and Synthesis

N'-(2-chlorobenzylidene)isonicotinohydrazide is synthesized through the condensation reaction between isonicotinohydrazide and 2-chlorobenzaldehyde. This reaction typically involves refluxing the reactants in an appropriate solvent, leading to the formation of the hydrazone derivative.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study : In a study evaluating the antibacterial activity of several hydrazone derivatives, this compound demonstrated considerable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 |

| This compound | Escherichia coli | 15.0 |

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis.

- Case Study : A study reported that derivatives of isonicotinohydrazides, including this compound, exhibited potent antitubercular activity, with MIC values indicating strong potential as therapeutic agents against drug-resistant strains .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 25 | Moderate |

| Isoniazid (control) | 10 | High |

Anticancer Activity

The compound's potential in cancer therapy has also been investigated, particularly for its cytotoxic effects on various cancer cell lines.

- Case Study : In vitro studies indicated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 20 to 30 µM .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 25 | Moderate |

| A549 | 30 | Moderate |

Properties

IUPAC Name |

N-[(E)-(2-chlorophenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c14-12-4-2-1-3-11(12)9-16-17-13(18)10-5-7-15-8-6-10/h1-9H,(H,17,18)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNPCKGCEVFCOP-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202719 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.